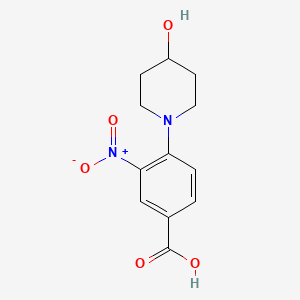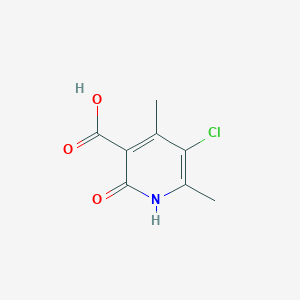
5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane, also known as CCFPO, is a synthetic compound used in various scientific research applications. It is a chlorinated fluorinated derivative of pentane, a five-carbon saturated hydrocarbon. CCFPO has been widely studied in recent years due to its unique properties and potential applications in the fields of chemistry and biology.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Piperidin-4-ols and 1-Arylpiperidin-4-ones : 1,5-Dichloropentan-3-ol, a compound similar to 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane, has been used to synthesize various piperidin-4-ols and their ketone forms, indicating a potential pathway for the synthesis of complex organic compounds (Reese & Thompson, 1988).
Quantum Chemical Studies on Molecular Geometry : Research involving compounds with similar halogenated phenyl groups has been conducted to understand their molecular geometry and chemical reactivity, highlighting their significance in quantum chemical studies (Satheeshkumar et al., 2017).
Synthesis of Antimicrobial Agents : Compounds containing chloro and fluoro phenyl groups have been synthesized and evaluated as antimicrobial agents. This indicates the potential of 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane in contributing to the development of new antimicrobials (Parikh & Joshi, 2014).
Chirality Probes and Chemical Synthesis : Similar chloro-fluoro compounds have been used as chirality probes in chemical synthesis, demonstrating their utility in stereochemical studies (Schreiner et al., 2002).
Anticancer Drug Intermediates : Compounds with similar structural elements have been identified as key intermediates in the synthesis of anticancer drugs, suggesting a potential role for 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane in this field (Zhang et al., 2019).
Pharmacological Evaluation : Similar compounds have been synthesized and evaluated for their pharmacological properties, such as anti-convulsant and anti-inflammatory activities (Bhat et al., 2016).
Corrosion Inhibition : Derivatives of similar compounds have been studied as corrosion inhibitors, indicating potential applications in materials science (Şafak et al., 2012).
Photochromism and Fluorescence Studies : A compound with a similar structure demonstrated photochromic behavior and fluorescence, suggesting potential applications in materials science and photochemistry (Zhang et al., 2014).
properties
IUPAC Name |
5-chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2FO/c12-6-2-1-3-11(15)8-4-5-10(14)9(13)7-8/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGDTHLRTKDYQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645157 |
Source


|
| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxopentane | |
CAS RN |
898761-15-4 |
Source


|
| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-chloro-4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)
![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

